![molecular formula C18H18N4OS B2440937 N-(2-ethylsulfanylphenyl)-5-methyl-1-phenyltriazole-4-carboxamide CAS No. 890645-71-3](/img/structure/B2440937.png)
N-(2-ethylsulfanylphenyl)-5-methyl-1-phenyltriazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the introduction of the amide group . The ethylsulfanyl group could potentially be introduced through a nucleophilic substitution reaction .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The triazole ring is generally stable but can participate in reactions with electrophiles or under acidic or basic conditions. The amide group can participate in hydrolysis reactions, especially under acidic or basic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could increase the compound’s polarity, potentially influencing its solubility in different solvents .
Scientific Research Applications
Antimicrobial Activity
The design and development of new antimicrobial drugs is crucial in combating infections. Researchers have synthesized novel N-substituted-amino-, N-arylsulfonylamino-, and N-aryl-4-ethylsulfanyl-2-pyridones, including our compound of interest . Among these, compound 14b demonstrated excellent antimicrobial activity against both bacterial and fungal strains. Additionally, triazolo[1,5-a]pyridines 10c and 10e exhibited marked activity against Gram-negative bacteria . These findings highlight the potential of our compound as an antimicrobial agent.
Chemotherapeutic Applications
N-substituted 2-pyridones, including our compound, have attracted interest as potential chemotherapeutic agents. Their unique heterocyclic structure contributes to their antimetabolic properties . Researchers continue to explore their mechanisms of action and potential clinical applications.
Biochemical Reactions
Derivatives of the triazolo[1,5-a]pyridine ring system, such as our compound, play a role as antimetabolic agents in biochemical reactions . Understanding these mechanisms can lead to targeted therapeutic interventions.
Drug Resistance Mitigation
Given the rising challenge of antimicrobial drug resistance, innovative compounds like ours are essential. By exploring new molecular mechanisms and synthetic methods, researchers aim to develop effective drugs that combat resistance .
Pharmaceutical Development
The synthesis of N-aryl-4-ethylsulfanyl-2-pyridones opens avenues for pharmaceutical applications. Researchers investigate their pharmacokinetics, toxicity profiles, and potential as lead compounds for drug development.
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(2-ethylsulfanylphenyl)-5-methyl-1-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c1-3-24-16-12-8-7-11-15(16)19-18(23)17-13(2)22(21-20-17)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSFYELLYVYZGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide |
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